

Application Notes and Protocols for SC-53116 HRP Conjugate in ELISA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SC-53116 hydrochloride

Cat. No.: B1193648

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: SC-53116 is a mouse monoclonal antibody, specifically the OX7 clone, that recognizes the Thy-1 cell surface antigen (also known as CD90).[1][2][3] The Thy-1 antigen is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein expressed on the surface of various cell types, including T-cells, neurons, and hematopoietic stem cells.[3] The horseradish peroxidase (HRP) conjugated version of SC-53116 allows for direct detection in enzyme-linked immunosorbent assays (ELISAs), offering a streamlined workflow by eliminating the need for a secondary antibody.[2][3] This document provides a detailed protocol for the use of SC-53116 HRP conjugate in a direct ELISA format.

I. Principle of the Assay

In a direct ELISA, the antigen of interest is immobilized onto the surface of a microplate well. The SC-53116 HRP conjugate is then added, which binds directly to the immobilized Thy-1 antigen. After a washing step to remove any unbound conjugate, a substrate solution is added. The HRP enzyme catalyzes a reaction that produces a detectable signal, which is proportional to the amount of antigen present in the sample.[4]

II. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Supplier	Catalog Number	Notes
SC-53116 HRP Conjugate	Santa Cruz Biotechnology	sc-53116 HRP	Store at 4°C. Do not freeze.[3]
High-binding 96-well microplate	Various	e.g., Nunc MaxiSorp	
Coating Buffer	In-house preparation	See recipe below	
Wash Buffer	In-house preparation	See recipe below	
Blocking Buffer	In-house preparation	See recipe below	
Substrate (e.g., TMB)	Various	Follow manufacturer's instructions.	
Stop Solution (e.g., 2N H ₂ SO ₄)	Various		
Purified Thy-1 Antigen or Cell Lysate	Various	For positive control and standard curve.	
Microplate reader	Various	Capable of reading absorbance at 450 nm.	

III. Reagent Preparation

Reagent	Recipe
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)	Dissolve 1.59 g of Na ₂ CO ₃ and 2.93 g of NaHCO ₃ in deionized water to a final volume of 1 L. Adjust pH to 9.6.[5]
Wash Buffer (PBST: 0.05% Tween 20 in PBS)	To 1 L of 1X PBS, add 0.5 mL of Tween 20.
Blocking Buffer (1% BSA in PBST)	Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of Wash Buffer.
Sample/Standard Diluent (e.g., 1% BSA in PBST)	Prepare as needed to dilute samples and standards.

IV. Experimental Protocol: Direct ELISA

This protocol outlines the key steps for performing a direct ELISA using the SC-53116 HRP conjugate.

1. Antigen Coating:

- Dilute the purified Thy-1 antigen or cell lysate to the desired concentration in Coating Buffer. A typical starting concentration for purified protein is 1-10 µg/mL.
- Add 100 µL of the diluted antigen to each well of a 96-well microplate.
- Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.[\[5\]](#)

2. Washing:

- Aspirate the coating solution from the wells.
- Wash the plate three times with 200 µL of Wash Buffer per well.[\[5\]](#)

3. Blocking:

- Add 200 µL of Blocking Buffer to each well.
- Incubate for 1-2 hours at room temperature or 37°C to block any remaining non-specific binding sites.[\[5\]](#)

4. Washing:

- Aspirate the blocking solution.
- Wash the plate three times with 200 µL of Wash Buffer per well.

5. Addition of HRP Conjugate:

- Dilute the SC-53116 HRP conjugate in Blocking Buffer. The optimal dilution should be determined empirically, but a starting dilution range of 1:200 to 1:1000 is recommended based on the unconjugated antibody's performance in other applications.[\[3\]](#)

- Add 100 μ L of the diluted HRP conjugate to each well.

- Incubate for 1 hour at 37°C.[5]

6. Washing:

- Aspirate the HRP conjugate solution.
- Wash the plate five times with 200 μ L of Wash Buffer per well to ensure removal of all unbound conjugate.[5]

7. Substrate Development:

- Prepare the substrate solution according to the manufacturer's instructions.
- Add 100 μ L of the substrate solution to each well.
- Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

8. Stopping the Reaction:

- Add 50 μ L of Stop Solution to each well to stop the enzymatic reaction. This will typically change the color of the solution (e.g., from blue to yellow for TMB substrate).

9. Data Acquisition:

- Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

V. Data Analysis

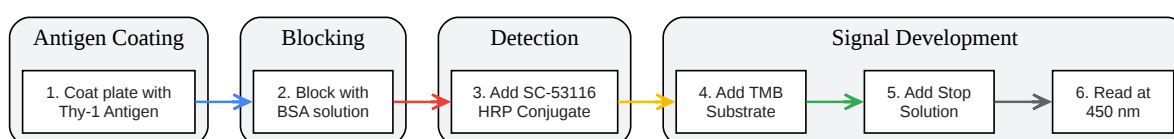
The results can be analyzed both qualitatively and quantitatively. For quantitative analysis, a standard curve should be generated using a serial dilution of a known concentration of purified Thy-1 antigen.

Standard Concentration (ng/mL)	Absorbance at 450 nm (OD ₄₅₀)
1000	(Example Value)
500	(Example Value)
250	(Example Value)
125	(Example Value)
62.5	(Example Value)
31.25	(Example Value)
0 (Blank)	(Example Value)

The concentration of Thy-1 in unknown samples can be determined by interpolating their absorbance values from the standard curve.

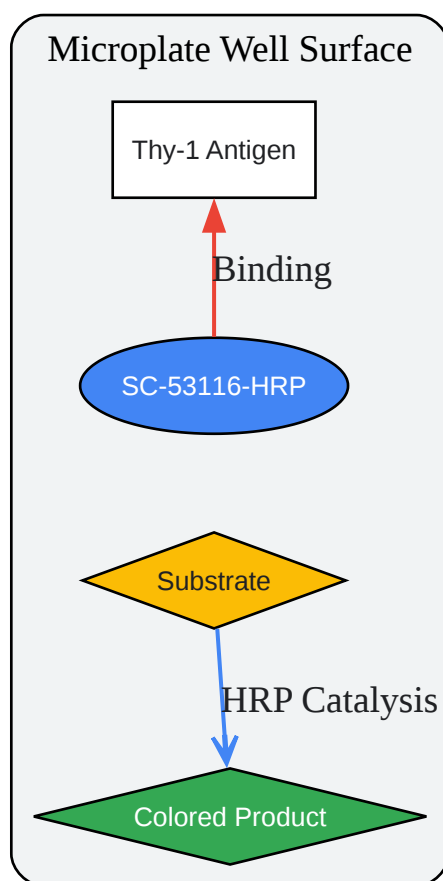
VI. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the direct ELISA workflow.



[Click to download full resolution via product page](#)

Caption: Direct ELISA Workflow using SC-53116 HRP Conjugate.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [biocompare.com](https://www.biocompare.com) [biocompare.com]
- 2. [scbt.com](https://www.scbt.com) [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. [biomol.com](https://www.biomol.com) [biomol.com]
- 5. HRP Chemiluminescence ELISA-P | Cell Signaling Technology [cellsignal.com]

- To cite this document: BenchChem. [Application Notes and Protocols for SC-53116 HRP Conjugate in ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193648#sc-53116-hrp-conjugate-protocol-for-elisa\]](https://www.benchchem.com/product/b1193648#sc-53116-hrp-conjugate-protocol-for-elisa)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com